Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
1. Agricultural Applications
A study by Dortenzio and Norris (1979) examined the use of diclofop, a methyl ester of a compound structurally similar to Carbanilic acid, in controlling barnyardgrass in sugar beets. The research showed that tank-mixing diclofop with desmedipham, a derivative of Carbanilic acid, resulted in decreased control of the weed under certain conditions. This highlights the complex interactions between herbicides and the importance of understanding chemical mixtures in agriculture (Dortenzio & Norris, 1979).
2. Cardiovascular Research
Gibała et al. (1987) explored the cardiac electrophysiologic effects of a hydrochloride derivative of Carbanilic acid on anesthetized dogs. The study found that this compound caused a slowing down of pacemakers, an increase in atrioventricular refractoriness, and affected ventricular conductivity, suggesting potential therapeutic applications in treating cardiac arrhythmias (Gibała et al., 1987).
3. Pharmaceutical Synthesis
Vaid et al. (2014) conducted a study on the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, a process involving carbanilic acid derivatives. This kind of research underlines the importance of such derivatives in the synthesis of complex organic compounds, which could have various pharmaceutical applications (Vaid et al., 2014).
4. Chemical Structure-Activity Relationships
Roxburgh et al. (2001) studied cetiedil analogues, which include derivatives of Carbanilic acid, to understand their activity in blocking calcium-activated potassium ion permeability in red blood cells. This research is crucial in pharmaceutical chemistry, as it helps in the development of more effective drugs based on structural modifications (Roxburgh et al., 2001).
properties
CAS RN |
80171-90-0 |
---|---|
Product Name |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-9-16-26-19-20-11-10-12-21(18-20)23-22(25)27-17-15-24-13-7-5-6-8-14-24;/h10-12,18H,2-9,13-17,19H2,1H3,(H,23,25);1H |
InChI Key |
CLLKNYKABJDHMR-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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